1-(2,6-Difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepane
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Overview
Description
The ML203 Analog, also known by its chemical identifier PD036446 (CAS Registry Number JPOSZEKFNLCUKY-UHFFFAOYSA-N), is a compound of interest in scientific research. While specific information about its structure or origin is limited, it falls within the category of probe analogs . Unfortunately, I don’t have further details on its exact chemical composition or origin.
Preparation Methods
As of now, the synthetic routes and reaction conditions for ML203 Analog are not widely documented. Industrial production methods remain undisclosed, which makes it challenging to provide specific information on its preparation.
Chemical Reactions Analysis
The reactions that ML203 Analog undergoes are not well-documented. we can infer that it interacts with various reagents and undergoes transformations. Common reaction types may include oxidation, reduction, and substitution. Unfortunately, without specific data, I cannot provide details on major products formed from these reactions.
Scientific Research Applications
ML203 Analog has found applications in scientific research across multiple fields:
Chemistry: Researchers may explore its reactivity, stability, and potential as a chemical probe.
Biology: It could serve as a tool to investigate biological processes, such as protein interactions or cellular pathways.
Medicine: ML203 Analog might be relevant for drug discovery or understanding disease mechanisms.
Industry: Its industrial applications remain speculative due to limited information.
Mechanism of Action
The precise mechanism by which ML203 Analog exerts its effects remains elusive. Researchers would need to study its interactions with molecular targets and pathways to unravel its mode of action.
Comparison with Similar Compounds
Unfortunately, I don’t have a list of similar compounds to compare ML203 Analog against. its uniqueness lies in its specific properties or applications, which would require further investigation.
Properties
Molecular Formula |
C19H20F2N2O6S2 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
1-(2,6-difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepane |
InChI |
InChI=1S/C19H20F2N2O6S2/c20-15-3-1-4-16(21)19(15)31(26,27)23-8-2-7-22(9-10-23)30(24,25)14-5-6-17-18(13-14)29-12-11-28-17/h1,3-6,13H,2,7-12H2 |
InChI Key |
JPOSZEKFNLCUKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=C(C=CC=C2F)F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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